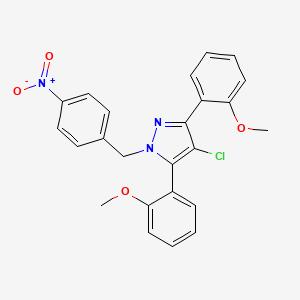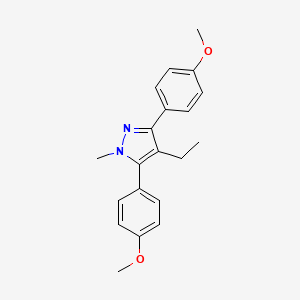
4-chloro-3,5-bis(2-methoxyphenyl)-1-(4-nitrobenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(4-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound featuring a pyrazole core substituted with various functional groups, including chloro, methoxy, nitro, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(4-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions: Introduction of the chloro, methoxy, and nitro groups can be achieved through electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of concentrated nitric and sulfuric acids.
Benzylation: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Ether Formation: The final step involves the formation of the ether linkage, which can be achieved by reacting the phenol derivative with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂), or iron powder in acidic conditions.
Substitution: Sodium methoxide (NaOCH₃), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and chloro groups suggests possible interactions with biological macromolecules.
Medicine
Medicinally, this compound could be explored for its potential therapeutic properties. The pyrazole core is a common motif in many pharmaceuticals, and modifications of this structure could lead to new drugs for treating various diseases.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of dyes, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(4-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could participate in redox reactions, while the chloro and methoxy groups might influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[4-CHLORO-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER: Lacks the nitrobenzyl group, potentially altering its reactivity and biological activity.
2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(4-AMINOBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER: Contains an amino group instead of a nitro group, which could significantly change its chemical and biological properties.
Uniqueness
The unique combination of functional groups in 2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(4-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER provides a distinct set of chemical properties and potential applications. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups can lead to interesting reactivity patterns and biological activities.
This detailed overview should provide a comprehensive understanding of 2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(4-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C24H20ClN3O4 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(2-methoxyphenyl)-1-[(4-nitrophenyl)methyl]pyrazole |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-20-9-5-3-7-18(20)23-22(25)24(19-8-4-6-10-21(19)32-2)27(26-23)15-16-11-13-17(14-12-16)28(29)30/h3-14H,15H2,1-2H3 |
InChI Key |
HLKFCYQWTRLSAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=NN2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-benzylpiperazin-1-yl)[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10916268.png)
![4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10916272.png)
![1-benzyl-6-cyclopropyl-3-methyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916274.png)
![1-methyl-5-{[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10916283.png)
![1-benzyl-N-(3-chloro-4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916288.png)
![3-cyclopropyl-4-(difluoromethyl)-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10916292.png)
![4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10916295.png)
![1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10916307.png)

![4-chloro-1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B10916327.png)
![2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B10916329.png)
![methyl 1-({4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B10916335.png)
![1-(3-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10916342.png)
methanone](/img/structure/B10916353.png)
